1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring, a dimethylpyrrole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1,5-dimethylpyrrole, which is then subjected to acylation to introduce the carbonyl group. This intermediate is then reacted with cyclohexanecarboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In organic synthesis, 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups provide sites for further chemical modifications, enabling the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxamide
- 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-methanol
Uniqueness: Compared to similar compounds, 1-[[(1,5-Dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a dimethylpyrrole moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[[(1,5-dimethylpyrrole-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-6-7-12(17(11)2)13(18)16-10-15(14(19)20)8-4-3-5-9-15/h6-7H,3-5,8-10H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUKPIQVTWRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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